molecular formula C40H55N3 B13829925 1-Naphthalenepropylamine, gamma,gamma'-nitrilodimethylenebis(N,N-dimethyl-gamma-isobutyl- CAS No. 31429-04-6

1-Naphthalenepropylamine, gamma,gamma'-nitrilodimethylenebis(N,N-dimethyl-gamma-isobutyl-

Cat. No.: B13829925
CAS No.: 31429-04-6
M. Wt: 577.9 g/mol
InChI Key: CKAFUQZOQFUECR-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine is a complex organic compound with a unique structure that includes multiple aromatic rings and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with enolates to form β-hydroxy carbonyl compounds, which are then dehydrated to form α,β-unsaturated carbonyl compounds.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Hydrogenation: This process involves the use of catalysts to facilitate the hydrogenation of intermediates, leading to the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminobenzaldehyde: A compound with a similar dimethylamino group but different structural features.

    4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group and aromatic ring structure.

Uniqueness

N-[4-(Dimethylamino)-2-isobutyl-2-(1-naphtyl)butylidene]-2-isobutyl-N’,N’-dimethyl-2-(1-naphtyl)-1,4-butanediamine is unique due to its complex structure, which includes multiple aromatic rings and dimethylamino groups

Properties

CAS No.

31429-04-6

Molecular Formula

C40H55N3

Molecular Weight

577.9 g/mol

IUPAC Name

3-[[[2-[2-(dimethylamino)ethyl]-4-methyl-2-naphthalen-1-ylpentylidene]amino]methyl]-N,N,5-trimethyl-3-naphthalen-1-ylhexan-1-amine

InChI

InChI=1S/C40H55N3/c1-31(2)27-39(23-25-42(5)6,37-21-13-17-33-15-9-11-19-35(33)37)29-41-30-40(28-32(3)4,24-26-43(7)8)38-22-14-18-34-16-10-12-20-36(34)38/h9-22,29,31-32H,23-28,30H2,1-8H3

InChI Key

CKAFUQZOQFUECR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCN(C)C)(CN=CC(CCN(C)C)(CC(C)C)C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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